Cas no 444308-32-1 (1-(4-Fluorophenyl)propan-2-ol)

1-(4-Fluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. This compound features a hydroxyl group attached to a propan-2-ol backbone and a para-fluorophenyl substituent, lending it unique reactivity and solubility properties. Its fluorinated aromatic ring enhances stability and influences electronic characteristics, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group provides a versatile handle for further functionalization, such as esterification or etherification. The compound’s well-defined structure and purity ensure consistent performance in research and industrial applications, particularly in the development of bioactive molecules. Its balanced lipophilicity and polarity contribute to favorable solubility in organic solvents.
1-(4-Fluorophenyl)propan-2-ol structure
1-(4-Fluorophenyl)propan-2-ol structure
Product Name:1-(4-Fluorophenyl)propan-2-ol
CAS No:444308-32-1
MF:C9H11FO
MW:154.181446313858
MDL:MFCD11934388
CID:874903
PubChem ID:11182720
Update Time:2025-11-06

1-(4-Fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 4-fluoro-alpha-methyl- (9CI)
    • 1-(4-fluorophenyl)propan-2-ol
    • 1-(4-Fluorophenyl)-2-propanol
    • (R)-1-(4-Fluorophenyl)propan-2-ol
    • Benzeneethanol,4-fluoro-a-methyl-, (aR)-
    • AKJGNXCUDQDKEB-UHFFFAOYSA-N
    • AK450055
    • BENZENEETHANOL, 4-FLUORO-ALPHA-METHYL-
    • DB-274040
    • EN300-1251688
    • 152485-69-3
    • CS-0154060
    • SCHEMBL2172447
    • SB46727
    • C75202
    • 444308-32-1
    • DS-18817
    • AKOS010013993
    • 1-(4-Fluorophenyl)propan-2-ol
    • MDL: MFCD11934388
    • Inchi: 1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
    • InChI Key: AKJGNXCUDQDKEB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(C)O

Computed Properties

  • Exact Mass: 154.079393132g/mol
  • Monoisotopic Mass: 154.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2

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Additional information on 1-(4-Fluorophenyl)propan-2-ol

Research Brief on 1-(4-Fluorophenyl)propan-2-ol (CAS: 444308-32-1) in Chemical Biology and Pharmaceutical Applications

1-(4-Fluorophenyl)propan-2-ol (CAS: 444308-32-1) is a fluorinated aromatic alcohol that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting neurological disorders, inflammation, and infectious diseases. Recent studies have highlighted its role in the development of novel pharmacophores and its utility in medicinal chemistry optimization campaigns.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for dopamine receptor modulators. Researchers utilized 1-(4-Fluorophenyl)propan-2-ol to develop a series of selective D2/D3 receptor ligands with improved blood-brain barrier penetration. The fluorophenyl moiety was found to enhance binding affinity while the propan-2-ol group contributed to optimal pharmacokinetic properties. These findings suggest promising applications in Parkinson's disease treatment and antipsychotic drug development.

In the field of antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel β-lactamase inhibitors incorporating 1-(4-Fluorophenyl)propan-2-ol as a structural component. The compound's unique stereochemistry and electronic properties were crucial for achieving potent inhibition against class A and class C β-lactamases, addressing the growing challenge of antibiotic resistance. Molecular docking studies revealed favorable interactions with key active site residues, providing a structural basis for further optimization.

Recent advances in synthetic methodology have also focused on 1-(4-Fluorophenyl)propan-2-ol. A 2023 Nature Communications article described an asymmetric hydrogenation protocol for its efficient production with >99% enantiomeric excess, addressing previous challenges in stereoselective synthesis. This technological breakthrough has significant implications for industrial-scale production of chiral pharmaceuticals derived from this intermediate.

From a safety and toxicology perspective, new preclinical data (2024) from Regulatory Toxicology and Pharmacology indicate that 1-(4-Fluorophenyl)propan-2-ol exhibits favorable metabolic stability and low cytotoxicity in human hepatocyte models. These findings support its continued use as a pharmaceutical intermediate, though further studies are recommended to fully characterize its metabolic pathways and potential drug-drug interaction profiles.

The compound has also found applications in positron emission tomography (PET) tracer development. Recent work published in the Journal of Nuclear Medicine (2024) demonstrated the successful incorporation of fluorine-18 labeled analogs of 1-(4-Fluorophenyl)propan-2-ol for imaging neuroinflammation. The radiolabeled derivatives showed excellent brain uptake and specific binding to activated microglia, offering new tools for studying neurodegenerative diseases.

Looking forward, several pharmaceutical companies have listed 1-(4-Fluorophenyl)propan-2-ol in their development pipelines as a key intermediate for next-generation therapeutics. Patent analysis reveals increasing interest in its application for CNS-targeted drugs, with particular focus on its potential to enhance drug-like properties through strategic molecular modifications. The compound's versatility and proven track record in medicinal chemistry suggest it will remain an important tool in drug discovery for the foreseeable future.

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